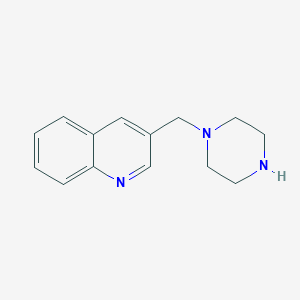

3-Piperazin-1-ylmethyl-quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Piperazin-1-ylmethyl-quinoline is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

3-Piperazin-1-ylmethyl-quinoline derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A series of quinoline-piperazine hybrids demonstrated significant antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against resistant strains .

- The introduction of active pharmacophores, such as sulfonamides and amides at specific positions on the quinoline ring, has been shown to enhance biological activity .

Table 1: Antibacterial Activity of Quinoline-Piperazine Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 10g | 0.03 | Gram-positive/negative bacteria |

| 11e | 1.1 | MDR-TB strains |

Neuroprotective Properties

Research has indicated that certain derivatives of this compound exhibit neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease.

Key Findings:

- Bifunctional iron chelators incorporating an 8-hydroxy quinoline moiety showed potential in reducing oxidative stress, a key factor in neurodegeneration .

- Compounds developed in this category have demonstrated nanomolar potency for dopamine D2/D3 receptors, suggesting their utility as agonists that may protect neuronal function .

Table 2: Neuroprotective Activity of Selected Compounds

| Compound | D2 Receptor Potency (nM) | D3 Receptor Potency (nM) |

|---|---|---|

| 12a | 86 | 5.57 |

| 12b | 41 | 3.71 |

Antitubercular Activity

The antitubercular potential of this compound derivatives has been explored, particularly against multidrug-resistant strains of Mycobacterium tuberculosis.

Key Findings:

- Certain synthesized compounds displayed significant inhibitory activity against both virulent and non-virulent strains of tuberculosis, outperforming first-line and second-line TB drugs in terms of efficacy .

- The design of novel quinoline conjugated piperazine derivatives has been a focus area for developing new antitubercular agents with improved hydrophilicity and reduced cytotoxicity .

Table 3: Antitubercular Activity Results

| Compound | MIC (µM) | Strain Type |

|---|---|---|

| Compound A | 0.07 | Non-Virulent TB |

| Compound B | 1.1 | MDR-TB |

Mechanism of Action and Structure-Activity Relationship

The mechanisms underlying the biological activities of these compounds are complex and involve interactions at the molecular level.

Mechanistic Insights:

- Molecular docking studies have provided insights into how these compounds interact with target enzymes such as α-glucosidase, which is crucial for developing inhibitors with specific therapeutic effects .

- Structure-activity relationship studies have identified key substituents that enhance potency and selectivity toward biological targets.

Table 4: Structure-Activity Relationship Analysis

| Substituent | Activity Type | IC50 (µM) |

|---|---|---|

| Trifluoromethyl | Antibacterial | 0.039 |

| Pyridin-3-ylamino | MAO-B Inhibition | 0.013 |

| Piperazine | Structural Stability | - |

Análisis De Reacciones Químicas

Key Reactions and Conditions

Functionalization of the Piperazine Moiety

The piperazine ring undergoes diverse modifications to enhance molecular interactions:

Acylation and Sulfonylation

-

Acylation : Reaction with acetyl chloride or benzoyl chloride introduces acyl groups, improving lipophilicity (e.g., QD-18–QD-21 in antitubercular studies) .

-

Sulfonylation : Aryl/alkyl sulfonyl chlorides yield sulfonamides (e.g., 10g , 11e ) with potent antibacterial activity (MIC: 0.03–1.1 μM) .

Multicomponent Reactions (MCRs)

-

Kabachnik-Field’s Reaction : Phosphorus-containing derivatives are synthesized via three-component reactions of amines, carbonyls, and phosphites .

-

1,3-Dipolar Cycloaddition : Azide-alkyne cycloadditions generate triazole-linked hybrids (e.g., 78a–h ) .

Claisen-Schmidt Condensation

-

Aldehyde derivatives (e.g., 2-chloroquinoline-3-carbaldehyde) react with ketones to form α,β-unsaturated ketones, enabling further cyclization .

Grignard Reactions

-

Nucleophilic addition of Grignard reagents to carbonyl groups expands structural diversity (e.g., alkyl/aryl side chains) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

-

Antibacterial : Sulfonamide 10g (MIC: 0.03 μg/mL) outperforms ciprofloxacin against S. aureus .

-

Antitubercular : Oxadiazole hybrids QD-19–QD-21 show MIC values of 0.25 µg/mL against Mtb H37Rv .

Mechanistic Insights

-

Catalytic Effects : L-Proline accelerates MCRs via enamine intermediates, achieving 80–85% yields .

-

Metabolic Stability : Piperazine sulfonamides demonstrate improved oral bioavailability and low cytotoxicity .

This synthesis and reactivity profile underscores the versatility of 3-piperazin-1-ylmethyl-quinoline as a scaffold for drug discovery, particularly against resistant pathogens.

Propiedades

Fórmula molecular |

C14H17N3 |

|---|---|

Peso molecular |

227.30 g/mol |

Nombre IUPAC |

3-(piperazin-1-ylmethyl)quinoline |

InChI |

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)9-12(10-16-14)11-17-7-5-15-6-8-17/h1-4,9-10,15H,5-8,11H2 |

Clave InChI |

AIPJLGDDFHKUTK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)CC2=CC3=CC=CC=C3N=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.